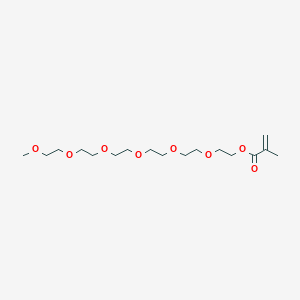

m-PEG6-2-methylacrylate

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a key building block in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and polymerization, and outlines a workflow for its application in nanoparticle-based drug delivery. The information is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and pharmaceutical development.

Core Properties of this compound

This compound is a hydrophilic monomer that combines a short polyethylene (B3416737) glycol (PEG) chain with a reactive methacrylate (B99206) group. The methoxy-terminated PEG chain imparts water solubility and biocompatibility, while the methacrylate group allows for polymerization to form a variety of macromolecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₃₂O₈ |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 90784-86-4 |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and most organic solvents |

| Storage | Recommended at -20°C for long-term stability |

Synthesis and Characterization

Synthesis of this compound: A Representative Protocol

A common method for the synthesis of this compound is the esterification of hexa(ethylene glycol) methyl ether with methacryloyl chloride.

Experimental Protocol: Esterification Synthesis

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with hexa(ethylene glycol) methyl ether (1 equivalent) and anhydrous dichloromethane (B109758) (DCM).

-

Addition of Base: Triethylamine (B128534) (1.2 equivalents) is added to the flask, and the mixture is cooled to 0°C in an ice bath.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours under a nitrogen atmosphere.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques.

Table 2: Spectroscopic Characterization Data

| Technique | Key Observables |

| ¹H NMR | - Vinyl protons of the methacrylate group (~5.5-6.1 ppm) - Methylene protons of the PEG chain (~3.6 ppm) - Methoxy protons (~3.4 ppm) - Methyl protons of the methacrylate group (~1.9 ppm) |

| FT-IR | - C=O stretching of the ester (~1720 cm⁻¹) - C=C stretching of the acrylate (B77674) (~1640 cm⁻¹) - C-O-C stretching of the PEG chain (~1100 cm⁻¹) |

Polymerization of this compound

This compound can be polymerized using various techniques, with free-radical polymerization being a common and straightforward method.

Experimental Protocol: Free-Radical Polymerization

-

Preparation of Reaction Mixture: this compound (monomer), a free-radical initiator such as azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., dioxane or water) are added to a Schlenk flask.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is placed in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum.

Application in Drug Delivery: Nanoparticle Formulation

Polymers derived from this compound are extensively used to create nanoparticles for controlled drug delivery. The hydrophilic PEG chains form a protective corona around the nanoparticle, enhancing its stability and circulation time in the body.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

-

Polymer and Drug Solution: A polymer synthesized from this compound (and potentially other co-monomers) and a hydrophobic drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

-

Nanoprecipitation: The organic solution is added dropwise to a larger volume of water (the non-solvent for the drug and polymer backbone) under constant stirring. The rapid solvent exchange causes the polymer to self-assemble into nanoparticles, encapsulating the drug.

-

Solvent Removal: The organic solvent is removed from the aqueous suspension of nanoparticles, typically by evaporation under reduced pressure.

-

Purification and Concentration: The nanoparticle suspension is purified to remove any unencapsulated drug and residual solvent, often through dialysis or centrifugation. The purified suspension can then be concentrated if necessary.

-

Characterization: The resulting drug-loaded nanoparticles are characterized for their size, size distribution, surface charge (zeta potential), drug loading content, and encapsulation efficiency.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of advanced polymers with significant potential in biomedical applications, particularly in the field of drug delivery. Its unique combination of hydrophilicity, biocompatibility, and polymerizability allows for the creation of sophisticated materials capable of improving the therapeutic efficacy of various drugs. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical entity.

An In-depth Technical Guide to m-PEG6-2-methylacrylate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a heterobifunctional PEG linker crucial in the advancement of targeted therapeutics. This document details its chemical structure and properties, outlines experimental protocols for its synthesis and characterization, and explores its application in drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Identity and Properties

This compound is a molecule comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, linked to a 2-methylacrylate functional group.[1][2] The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules, while the 2-methylacrylate group serves as a reactive handle for conjugation, typically via a Michael addition reaction with amine or thiol nucleophiles.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 90784-86-4 | [1] |

| Molecular Formula | C₁₇H₃₂O₈ | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | [3] |

| Solubility | Soluble in water, ethanol, methanol, THF, and chloroform. Insoluble in diethyl ether and hexane. | [3] |

| Purity | Typically >95% | [1] |

| Storage | -20°C for long-term storage | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of methoxy-poly(ethylene glycol)6-alcohol (m-PEG6-OH) with methacrylic acid or a more reactive derivative like methacryloyl chloride or methacrylic anhydride.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methoxy-poly(ethylene glycol)6-alcohol (m-PEG6-OH)

-

Methacryloyl chloride (or methacrylic anhydride)

-

Triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) as a base/catalyst[6]

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as a solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent polymerization[7]

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH and a stoichiometric excess of triethylamine in anhydrous DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methacryloyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Add a small amount of an inhibitor like MEHQ if the product is to be stored for an extended period.[7]

References

- 1. This compound, 90784-86-4 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104774327A - Preparation method of methacrylic acid methoxy polyethylene glycol with large molecular weight - Google Patents [patents.google.com]

- 7. polymersource.ca [polymersource.ca]

m-PEG6-2-methylacrylate CAS number 90784-86-4

An In-depth Technical Guide to m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 90784-86-4) is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a critical building block in the fields of biomaterials, drug delivery, and nanotechnology. It is a hydrophilic monomer consisting of a methoxy-terminated PEG chain with six ethylene (B1197577) glycol repeat units, functionalized at the other end with a 2-methylacrylate group. This unique structure imparts both water solubility and the capacity for polymerization.[1]

The PEG chain confers hydrophilicity and biocompatibility, which can reduce non-specific protein adsorption and improve the in-vivo circulation time of materials it is incorporated into. The terminal methylacrylate group is a versatile functional handle that can readily undergo free-radical polymerization to synthesize a wide range of polymer architectures. These attributes make this compound a valuable tool for creating hydrogels, modifying surfaces, and constructing advanced drug delivery systems like nanoparticles and PROTACs.[1][2][3]

Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. Proper handling and storage are crucial to maintain its stability and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 90784-86-4 | [4][5][6][7] |

| Molecular Formula | C₁₇H₃₂O₈ | [1][4][6][7] |

| Molecular Weight | 364.43 g/mol | [1][6] |

| Purity | ≥97% or ≥98% | [1][4] |

| Solubility | Soluble in DMSO (e.g., 10 mM) and other organic solvents | [2][6] |

| Storage Temperature | -20°C or 4°C | [1][4] |

| Shipping Condition | Shipped at ambient temperature | [1] |

Core Chemistry and Reactivity

The utility of this compound stems from its terminal methylacrylate group, which is amenable to polymerization.

Free-Radical Polymerization

The carbon-carbon double bond in the methylacrylate group allows the monomer to act as a building block for creating long-chain polymers. In the presence of a radical initiator (chemical, thermal, or photo-initiator), these monomers link together to form polymethacrylate (B1205211) chains with pendant m-PEG6 groups. This process is the foundation for creating biocompatible materials like hydrogels and polymer brushes. Copolymers can also be synthesized by reacting this compound with other monomers.[8]

Caption: Figure 1: Free-Radical Polymerization of this compound.

Michael Addition

While primarily used for polymerization, the acrylate (B77674) group can also react with primary amines or thiols via a Michael addition reaction, particularly under specific pH conditions.[1] This allows for the conjugation of the PEG linker to proteins or other biomolecules, though it is less common than its use in polymerization.

Key Applications in Drug Development

The polymerization of methacrylate-based monomers is a cornerstone of advanced drug delivery design.[9][10] this compound is particularly useful for creating biocompatible systems.

-

Hydrogel Scaffolds: When polymerized, often with a cross-linking agent, this compound can form hydrogels. These water-swollen polymer networks are highly biocompatible and can be used as scaffolds for tissue engineering or as matrices for the sustained release of encapsulated drugs.[11][12]

-

Surface Modification: Surfaces of medical devices, implants, or nanoparticles can be modified with polymers derived from this monomer. The resulting dense layer of hydrophilic PEG chains, often called a "polymer brush," can effectively prevent protein fouling and reduce immune responses, enhancing the biocompatibility and longevity of the device.

-

Drug Delivery Vehicles: This monomer is a component in the synthesis of nanocarriers like micelles and nanoparticles.[13] As part of a block copolymer, the resulting poly(this compound) segment can form a hydrophilic corona (shell), stabilizing the nanoparticle in aqueous solution and prolonging its circulation time, a critical aspect of PEGylation in drug delivery.[3]

-

PROTAC Linkers: It is identified as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2] In this context, the PEG chain acts as a soluble and flexible spacer to connect the two active ends of the PROTAC molecule.

Experimental Protocols

The following are representative protocols illustrating the use of PEG-acrylates. Researchers should adapt these based on their specific application and available laboratory equipment.

Protocol 1: Formation of a Hydrogel via Photopolymerization

This protocol describes the synthesis of a hydrogel disc from a precursor solution containing this compound using a photoinitiator and UV light.

Materials:

-

This compound

-

Cross-linker (e.g., Poly(ethylene glycol) dimethacrylate, EGDMA)

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Deionized water

Methodology:

-

Precursor Solution Preparation: Prepare a 20% (w/v) polymer solution in PBS. For a 1 mL solution, dissolve 190 mg of this compound and 10 mg of a cross-linker (e.g., EGDMA, for a 5% cross-linker density) in 1 mL of PBS.

-

Initiator Addition: Dissolve the photoinitiator in the precursor solution to a final concentration of 0.05% (w/v). This solution must be protected from light.

-

Molding: Pipette the precursor solution into a mold (e.g., between two glass slides separated by a 1 mm spacer).

-

Polymerization: Expose the mold to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes. Polymerization time will vary based on light intensity and initiator concentration.

-

Hydration & Purification: Carefully remove the resulting hydrogel from the mold and place it in a large volume of PBS or deionized water for 24-48 hours, changing the water periodically to wash away any unreacted monomer and initiator.

-

Characterization: The hydrogel's properties, such as swelling ratio and mechanical stiffness, can then be analyzed.

Caption: Figure 2: Workflow for Hydrogel Photopolymerization.

Protocol 2: Polymerization of a Methacrylate (B99206) Monomer via AGET ATRP

This protocol is a representative example of a controlled radical polymerization technique, Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), adapted for methacrylate monomers.[14] This method allows for precise control over polymer chain length.

Materials:

-

Monomer: this compound

-

Solvent: Anisole or Diphenyl ether (anhydrous)

-

Catalyst: Copper(II) chloride (CuCl₂)

-

Ligand: Tris(2-pyridylmethyl)amine (TPMA) or PMDETA

-

Initiator: Ethyl α-bromoisobutyrate (EBiB)

-

Reducing Agent: Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Monomer Purification: Pass the monomer through a column of basic alumina (B75360) to remove inhibitors.

-

Reaction Setup: To a dry Schlenk flask under argon, add the monomer (e.g., 4 mL), CuCl₂ (e.g., 25 mg), and solvent. Bubble the mixture with argon for 15-20 minutes.

-

Ligand Addition: Add an argon-purged solution of the ligand (e.g., PMDETA, molar equivalent to CuCl₂) to the flask.

-

Initiation: Add the reducing agent (Sn(EH)₂), followed by the initiator (EBiB). The ratio of monomer to initiator will determine the target molecular weight.

-

Polymerization: Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR) and molecular weight (via GPC).

-

Termination: After the target conversion is reached (e.g., 2-4 hours), stop the polymerization by opening the flask to air and cooling it to room temperature.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane, filter, and dry under vacuum.

Caption: Figure 3: Workflow for AGET ATRP of a Methacrylate Monomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for methacrylate monomers apply.

-

Irritation: Acrylate and methacrylate compounds are often irritating to the skin, eyes, and respiratory system.[15][16][17]

-

Sensitization: May cause an allergic skin reaction upon repeated contact.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dark place as recommended (-20°C or 4°C).[1][4] These monomers are often shipped with a polymerization inhibitor; improper storage can lead to premature polymerization.

Conclusion

This compound is a highly versatile hydrophilic monomer that bridges the gap between polymer chemistry and biomedical science. Its well-defined structure, combining a biocompatible PEG chain with a polymerizable methacrylate group, makes it an essential component for the rational design of advanced materials. From creating drug-releasing hydrogels to engineering stealth nanoparticles, its applications continue to expand, empowering researchers to develop next-generation therapies and medical devices.

References

- 1. This compound, 90784-86-4 | BroadPharm [broadpharm.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 4. chemscene.com [chemscene.com]

- 5. 90784-86-4(this compound) | Kuujia.com [kuujia.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | 90784-86-4 [sigmaaldrich.com]

- 8. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 15. groupeveritas.com [groupeveritas.com]

- 16. download.basf.com [download.basf.com]

- 17. trc-corp.com [trc-corp.com]

m-PEG6-2-methylacrylate molecular weight and formula

An In-Depth Technical Guide to m-PEG6-2-methylacrylate

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing six ethylene (B1197577) glycol units and terminated with a methoxy (B1213986) group at one end and a 2-methylacrylate group at the other. The presence of the hydrophilic PEG chain enhances the water solubility of compounds it is conjugated to, while the methacrylate (B99206) group allows for polymerization or reaction with thiol groups via Michael addition.

Quantitative Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₈ | [1][2] |

| Molecular Weight | 364.43 g/mol | [1][2] |

| CAS Number | 90784-86-4 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are proprietary and typically found within peer-reviewed literature. However, general methodologies for the characterization of similar methacrylate-containing polymers and PEGylated molecules are well-established.

General Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for confirming the chemical structure.[3][4] These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, allowing for verification of the PEG chain length and the presence of the methacrylate and methoxy groups. For similar copolymers, spectra are often recorded in solvents like CDCl₃ or DMSO-d₆ using tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule.[3][4] For a molecule like this compound, characteristic absorption bands would be expected for the C=O (ester carbonyl) and C=C (alkenyl) groups of the methacrylate moiety, as well as the C-O-C (ether) linkages of the PEG chain.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound, confirming the value obtained from the chemical formula.

Conceptual Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a PEGylated monomer like this compound, as well as its potential application in polymer synthesis.

Caption: A general workflow for the synthesis, purification, and structural characterization of this compound.

Caption: A conceptual pathway showing the use of this compound in free-radical polymerization.

References

An In-depth Technical Guide to the Solubility of m-PEG6-2-methylacrylate

This guide provides a comprehensive overview of the solubility characteristics of m-PEG6-2-methylacrylate in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a hydrophilic molecule featuring a methacrylate (B99206) group and a short polyethylene (B3416737) glycol (PEG) chain with six repeating ethylene (B1197577) glycol units, terminated with a methyl ether group. The presence of the PEG chain significantly influences its solubility, rendering it more hydrophilic than standard methacrylate monomers.[1] This characteristic is crucial for its application in various fields, including the synthesis of biocompatible polymers and hydrogels for drug delivery and tissue engineering.

Solubility Profile

Table 1: Qualitative Solubility of Poly(ethylene glycol) methyl ether methacrylates (POEGMA)

| Solvent Family | Specific Solvents | Solubility | Reference |

| Aqueous | Water | Soluble | [2] |

| Alcohols | Methanol, Ethanol | Soluble | [3] |

| Isopropanol, Dodecanol | Exhibits UCST behavior (soluble with heating) | [4] | |

| Chlorinated | Chloroform, Dichloromethane | Soluble | [3][4] |

| Ethers | Tetrahydrofuran (THF) | Soluble | [5] |

| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile | Soluble | [3] |

| Aromatic | Toluene | Soluble | [3] |

| Alkanes | Hexane | Insoluble | [4] |

UCST: Upper Critical Solution Temperature. The polymer dissolves upon heating to a specific temperature.

The hydrophilic PEG chain in this compound is known to enhance its water solubility.[1] Generally, polymers with a methacrylate backbone and hydrophilic ethylene oxide side groups are water-soluble.[2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid monomer like this compound in various solvents. This method is based on the gravimetric analysis of saturated solutions.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Micropipettes

-

Drying oven or vacuum oven

-

Centrifuge (optional)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with some undissolved solute remaining.

-

Record the initial weight of each empty vial.

-

-

Dissolution:

-

Add a known volume or weight of the selected solvent to each vial containing the solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.

-

If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Take care not to disturb the undissolved solute at the bottom.

-

Transfer the aliquot to a pre-weighed vial.

-

Record the weight of the vial with the aliquot.

-

-

Solvent Evaporation:

-

Place the vials containing the aliquots in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute.

-

Continue drying until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Record the final weight of the vial containing the dried solute.

-

The weight of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The weight of the solvent in the aliquot is the weight of the vial with the aliquot minus the final weight of the vial with the dried solute.

-

Calculate the solubility in grams of solute per 100 grams of solvent or in g/L.

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound, 90784-86-4 | BroadPharm [broadpharm.com]

- 2. Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) stimuli responsive polymer for drug delivery and tissue engineering [sigmaaldrich.com]

- 3. labinsights.nl [labinsights.nl]

- 4. UCST-type behavior of poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA) in aliphatic alcohols: solvent, co-solvent, molecular weight, and end group dependences - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of m-PEG6-2-methylacrylate (hexaethylene glycol methyl ether methacrylate), a valuable monomer in the development of biocompatible polymers and hydrogels for drug delivery and other biomedical applications. This document details two primary synthetic methodologies, transesterification and direct esterification, along with robust purification protocols. Quantitative data is presented in clear tabular formats, and key experimental workflows are visualized using diagrams.

Synthesis Methodologies

Two principal routes for the synthesis of this compound have been identified and are detailed below: Transesterification of methyl methacrylate (B99206) with hexaethylene glycol monomethyl ether, and direct esterification of hexaethylene glycol monomethyl ether with a methacrylating agent.

Method 1: Transesterification

This method involves the reaction of hexaethylene glycol monomethyl ether (m-PEG6-OH) with methyl methacrylate in the presence of an alkali catalyst. The equilibrium is driven forward by the azeotropic removal of the methanol (B129727) byproduct. This approach is advantageous due to the use of readily available and less corrosive reagents. A notable protocol is adapted from a method described for synthesizing longer-chain polyethylene (B3416737) glycol monomethyl ether methacrylates, which suggests a high esterification rate.[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer, add hexaethylene glycol monomethyl ether (1.0 eq), methyl methacrylate (1.5 to 4.5 eq), cyclohexane (B81311) (as the azeotropic solvent, approximately 1.5 times the volume of methyl methacrylate), and a polymerization inhibitor such as phenothiazine (B1677639) (0.1 mol% based on methyl methacrylate).

-

Catalyst Addition: Add an alkali catalyst, for instance, lithium tert-butoxide (1 mol% based on methyl methacrylate), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux at a temperature of 80-85°C with continuous stirring.[1] Air can be gently bubbled through the reaction mixture to further inhibit polymerization.

-

Azeotropic Distillation: Collect the methanol-cyclohexane azeotrope in the Dean-Stark trap to drive the reaction to completion. The reaction progress can be monitored by observing the amount of methanol collected.

-

Reaction Completion and Work-up: Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the cyclohexane and excess methyl methacrylate by rotary evaporation under reduced pressure to obtain the crude product.

Method 2: Direct Esterification

Direct esterification involves the reaction of m-PEG6-OH with a more reactive methacrylating agent, such as methacrylic anhydride (B1165640) or methacryloyl chloride, in the presence of a base and a catalyst. This method can often achieve high yields under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol monomethyl ether (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Base and Catalyst Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Methacrylating Agent Addition: Cool the mixture in an ice bath and slowly add methacrylic anhydride (1.1-1.2 eq) or methacryloyl chloride (1.1-1.2 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound.

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, catalyst residues, and any byproducts. Due to the polar nature of the PEG chain, purification can be challenging.

Column Chromatography

Silica (B1680970) gel column chromatography is the most common method for purifying PEG-containing compounds.[2]

Experimental Protocol:

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The progress of the separation can be monitored by TLC. A suggested gradient could start from 20% ethyl acetate in hexane and gradually increase to 100% ethyl acetate. Alternatively, a chloroform (B151607)/methanol or ethanol/isopropanol in chloroform gradient can be effective.[2]

-

Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Method 1: Transesterification | Method 2: Direct Esterification |

| Starting Materials | Hexaethylene glycol monomethyl ether, Methyl methacrylate | Hexaethylene glycol monomethyl ether, Methacrylic anhydride or Methacryloyl chloride |

| Catalyst | Alkali catalyst (e.g., Lithium tert-butoxide) | 4-(Dimethylamino)pyridine (DMAP) |

| Base | Not required | Triethylamine |

| Reaction Temperature | 80-85°C[1] | 0°C to Room Temperature |

| Key Feature | Azeotropic removal of methanol | High reactivity of acylating agent |

| Reported Yield | Esterification rate close to 100% for similar compounds[1] | Generally high, but specific data for this compound is not readily available |

| Purity | Dependent on purification | Dependent on purification |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons of the methacrylate group at approximately 6.1 and 5.5 ppm, the methyl group of the methacrylate at around 1.9 ppm, the methylene (B1212753) protons of the PEG chain as a multiplet between 3.5 and 3.7 ppm, the terminal methoxy (B1213986) group at approximately 3.4 ppm, and the methylene protons adjacent to the ester oxygen at around 4.3 ppm.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Transesterification Reaction Pathway

Caption: Transesterification reaction for this compound synthesis.

Direct Esterification Reaction Pathway

Caption: Direct esterification for this compound synthesis.

References

Spectroscopic Analysis of m-PEG6-2-methylacrylate: A Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate). It details the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for this compound. This document includes standardized experimental protocols, data interpretation presented in clear tabular formats, and visual diagrams to illustrate molecular structure and analytical workflows, serving as a vital resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Methoxy-poly(ethylene glycol)6-2-methylacrylate is a key monomer used in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and hydrogels. Its structure features a hydrophilic poly(ethylene glycol) chain, which imparts water solubility, and a terminal methylacrylate group, which allows for polymerization. Accurate spectroscopic characterization is essential for verifying the chemical identity and purity of the monomer, which is critical for ensuring the quality and performance of the resulting polymers. This guide outlines the fundamental spectroscopic signatures of this compound.

Molecular Structure

The chemical structure of this compound consists of a methoxy-terminated chain of six ethylene (B1197577) glycol repeating units, which is esterified with 2-methylacrylic acid.

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 400 MHz or higher is recommended for optimal resolution.[1]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of protons.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis, as it requires minimal sample preparation.[2][3][4]

-

Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal.[3] For solid samples, ensure firm and even pressure is applied to achieve good contact between the sample and the crystal.[4]

-

Acquisition Parameters:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum should be collected with a clean, empty ATR crystal prior to sample analysis to subtract atmospheric and instrumental interferences.[2]

-

Results and Discussion

NMR Analysis

The NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected proton and carbon environments.

The ¹H NMR spectrum is characterized by distinct signals from the methacrylate (B99206) group, the PEG chain, and the terminal methoxy (B1213986) group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative #H) | Assignment |

| ~6.10 | s | 1H | =CH₂ (vinylic proton, trans to C=O) |

| ~5.55 | s | 1H | =CH₂ (vinylic proton, cis to C=O) |

| ~4.30 | t | 2H | -O-CH₂ -CH₂-O-C(O)- |

| ~3.75-3.55 | m | ~22H | -O-CH₂CH₂ -O- (PEG backbone) & -CH₂ -O-C(O)- |

| ~3.38 | s | 3H | CH₃ -O- |

| ~1.95 | s | 3H | -C(CH₃ )=CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon, vinylic carbons, and the carbons of the PEG backbone.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~167.3 | C =O (ester carbonyl) |

| ~136.1 | -C (CH₃)=CH₂ (quaternary alkene) |

| ~125.8 | -C(CH₃)=CH₂ (vinylic) |

| ~71.9 | C H₃-O-CH₂ - |

| ~70.5 | -O-CH₂CH₂ -O- (PEG backbone) |

| ~69.0 | -O-CH₂ -CH₂-O-C(O)- |

| ~64.1 | -O-CH₂-CH₂ -O-C(O)- |

| ~59.0 | CH₃ -O- |

| ~18.3 | -C(CH₃ )=CH₂ |

Note: Chemical shifts are approximate.

Caption: A typical workflow for NMR spectroscopic analysis.

FTIR Analysis

The FTIR spectrum is used to identify the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the ester carbonyl and the C-O ether linkages of the PEG chain.

Table 3: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2870 | Strong | C-H | Alkane Stretch |

| ~1720 | Strong | C=O | Ester Carbonyl Stretch[5][6] |

| ~1638 | Medium | C=C | Alkene Stretch[5][7] |

| ~1450 | Medium | C-H | Alkane Bend |

| ~1100 | Very Strong, Broad | C-O-C | Ether Stretch |

Note: Peak positions are approximate.

Caption: Correlation between functional groups and their primary FTIR absorption peaks.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a reliable method for the structural confirmation and quality assessment of this compound. The data presented in this guide, including chemical shifts, peak assignments, and experimental protocols, serves as a foundational reference for researchers. Adherence to these analytical methods ensures the consistency and reliability of materials used in research and development, particularly in the fields of polymer chemistry and drug delivery.

References

- 1. rsc.org [rsc.org]

- 2. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

m-PEG6-2-methylacrylate is a functionalized monomer that combines the hydrophilicity and biocompatibility of a short polyethylene (B3416737) glycol (PEG) chain with the polymerizable methacrylate (B99206) group. This structure makes it a valuable building block in the synthesis of advanced polymers for various applications in drug delivery, biomaterials, and nanotechnology. The thermal properties of such monomers are critical for determining their storage conditions, processing parameters during polymerization, and the thermal stability of the resulting polymers.

Predicted Thermal Behavior Based on Constituent Moieties

In the absence of direct experimental data for this compound, an estimation of its thermal properties can be inferred from the known characteristics of its primary components: a methoxy-terminated hexa(ethylene glycol) chain and a methacrylate group.

Polyethylene Glycol (PEG): Short-chain PEG oligomers are typically liquids or low-melting solids. Their thermal properties are highly dependent on their molecular weight.

Polymethacrylates: The thermal properties of methacrylate polymers can vary widely depending on the nature of the ester side chain.

The combination of the flexible, hydrophilic PEG chain and the more rigid methacrylate group in this compound suggests that the monomer is likely a liquid at room temperature with a low glass transition temperature. The presence of the double bond in the methacrylate group also introduces the potential for exothermic polymerization at elevated temperatures.

Table 1: Typical Thermal Properties of Related Compounds

| Property | Polyethylene Glycol (PEG 600) | Poly(methyl methacrylate) (PMMA) |

| Glass Transition Temperature (T_g_) | ~ -65 °C | ~ 105 °C (atactic) |

| Melting Point (T_m_) | ~ 20-25 °C | Amorphous (no melting point) |

| Decomposition Temperature (T_d_) | Onset ~200 °C | Onset ~250-300 °C |

Note: The values presented are approximate and can vary significantly with molecular weight, purity, and experimental conditions.

Experimental Protocols for Thermal Characterization

To empirically determine the thermal properties of this compound, the following standard techniques are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine glass transitions, melting points, crystallization temperatures, and heats of reaction.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid this compound sample into a hermetically sealed aluminum DSC pan.[1] The use of hermetic pans is crucial to prevent volatilization of the liquid sample during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -100 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above any expected transitions, for instance, 250 °C.[2] This initial heating scan is used to erase any previous thermal history.

-

Cool the sample back to the starting temperature at a controlled rate, e.g., 10 °C/min.

-

Perform a second heating scan under the same conditions as the first. The data from this second scan is typically used for analysis of the glass transition and melting point.

-

-

Data Analysis:

-

Glass Transition Temperature (T_g_): Determined as the midpoint of the step-like change in the heat flow curve during the second heating scan.

-

Melting Point (T_m_): Identified as the peak maximum of the endothermic event in the heating scan.

-

Crystallization Temperature (T_c_): Identified as the peak maximum of the exothermic event in the cooling scan.

-

Heat of Fusion (ΔH_f_): Calculated from the area of the melting peak.

-

Heat of Polymerization (ΔH_p_): Can be observed as a broad exothermic peak at higher temperatures, indicating the onset of polymerization.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the liquid this compound sample into a ceramic or aluminum TGA crucible.

-

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a typical flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min or 20 °C/min.[3]

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

Onset of Decomposition (T_d_): The temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a novel monomer like this compound.

References

An In-Depth Technical Guide to the Shelf Life and Storage of m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the shelf life and optimal storage conditions for m-PEG6-2-methylacrylate. Drawing upon data from suppliers and scientific literature on related compounds, this document outlines recommended storage practices, potential degradation pathways, and analytical methodologies for stability assessment.

Recommended Storage and Handling

Proper storage is paramount to ensure the stability and purity of this compound. The consensus among suppliers is a long-term storage temperature of -20°C .[1] For short-term transport, the material is generally shipped at ambient temperatures.

It is crucial to handle the compound in a well-ventilated area and avoid contact with skin and eyes. Due to its reactive nature, this compound is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radicals. To mitigate this, commercial preparations typically contain inhibitors such as monomethyl ether hydroquinone (B1673460) (MEHQ).[2][3] The effectiveness of these inhibitors is often dependent on the presence of dissolved oxygen.[2][3]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Long-Term Storage Temperature | -20°C | Minimizes degradation reactions and spontaneous polymerization.[1] |

| Short-Term (Shipping) Temperature | Ambient | Acceptable for limited durations, but prolonged exposure should be avoided. |

| Atmosphere | Under air (not inert atmosphere) | Presence of oxygen is often required for the inhibitor (e.g., MEHQ) to function effectively.[2][3] |

| Light Exposure | Store in the dark | UV light can initiate polymerization and contribute to degradation. |

| Handling | Use in a well-ventilated area, with appropriate personal protective equipment (gloves, safety glasses). | Avoid inhalation and direct contact. |

Potential Degradation Pathways

The stability of this compound can be compromised through several chemical degradation pathways. The primary routes of degradation are hydrolysis of the methacrylate (B99206) ester and oxidation of the polyethylene (B3416737) glycol (PEG) chain.

Hydrolysis of the Methacrylate Ester

The ester linkage in the methacrylate group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction leads to the formation of methacrylic acid and the corresponding m-PEG6-alcohol. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.[4][5]

Oxidation of the PEG Chain

The ether linkages within the polyethylene glycol chain can undergo auto-oxidation, a process that can be initiated by light, heat, or transition metal impurities. This degradation pathway can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.

Stability Assessment: Experimental Protocols

To evaluate the stability of this compound, a well-designed experimental protocol is essential. This typically involves storing the compound under controlled conditions and periodically analyzing its purity and the formation of degradation products.

Long-Term and Accelerated Stability Studies

A comprehensive stability study should include both long-term testing under the recommended storage conditions and accelerated testing at elevated temperatures to predict the shelf life.

Table 2: Example Protocol for a 12-Month Stability Study

| Time Point | Storage Condition 1: Long-Term (-20°C ± 5°C) | Storage Condition 2: Accelerated (25°C ± 2°C / 60% RH ± 5% RH) | Storage Condition 3: Stressed (40°C ± 2°C / 75% RH ± 5% RH) |

| Initial (0 Months) | Test | Test | Test |

| 1 Month | Test | ||

| 3 Months | Test | Test | Test |

| 6 Months | Test | Test | Test |

| 9 Months | Test | ||

| 12 Months | Test |

RH = Relative Humidity

Analytical Methods for Stability Monitoring

A combination of chromatographic and spectroscopic techniques is typically employed to monitor the stability of this compound.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound and quantify any degradation products.

-

Methodology: A reverse-phase HPLC method with UV detection is suitable. The mobile phase composition and gradient can be optimized to achieve separation of the parent compound from potential impurities and degradation products.

-

Example Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Quantification: Purity is determined by the area percentage of the main peak. Degradation products can be quantified using external standards if available.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound and identify degradation products.

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the hydrolysis of the methacrylate ester would lead to the appearance of signals corresponding to methacrylic acid.[6]

-

Example Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O) with a suitable internal standard (e.g., TMS).

-

Analysis: Monitor the characteristic peaks of the methacrylate group (vinyl protons) and the PEG chain. The formation of methacrylic acid can be observed by the appearance of a new carboxylic acid proton signal.

-

3. Mass Spectrometry (MS)

-

Purpose: To identify the molecular weights of the parent compound and any degradation products.

-

Methodology: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with HPLC (LC-MS) to provide molecular weight information for the separated components. This is particularly useful for identifying unknown degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathway and a typical experimental workflow for stability testing.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. Adherence to the recommended storage condition of -20°C is the most effective measure to ensure its long-term stability. Understanding the potential degradation pathways, primarily hydrolysis and oxidation, allows for the implementation of appropriate analytical methods to monitor the purity and integrity of the compound over time. The experimental protocols and workflows outlined in this guide provide a framework for establishing a robust stability testing program for this and related PEGylated monomers.

References

- 1. This compound, 90784-86-4 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of m-PEG6-2-methylacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for m-PEG6-2-methylacrylate monomer. The information presented is collated from safety data sheets of similar compounds, scientific literature on polyethylene (B3416737) glycol (PEG) derivatives and methacrylate (B99206) esters, and established laboratory safety protocols. It is intended to equip researchers and professionals in drug development with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a hydrophilic linker molecule that combines a polyethylene glycol (PEG) chain with a reactive methacrylate group. The PEG portion enhances water solubility, while the methacrylate group allows for polymerization or reaction with nucleophiles.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl Methacrylate (for comparison) | mPEG-Methacrylate (general) |

| CAS Number | 90784-86-4 | 80-62-6[1] | Unknown for specific derivative[2] |

| Molecular Formula | C17H32O8 | C5H8O2[3] | Varies |

| Molecular Weight | 364.4 g/mol | 100.12 g/mol [3] | Varies (e.g., 350, 550, 1k g/mol )[2] |

| Appearance | Likely a colorless to pale yellow liquid | Colorless liquid[3] | May be liquid or solid depending on MW[3] |

| Water Solubility | High | 15.3 g/L at 20°C | Soluble[2] |

Hazard Identification and Toxicology

The PEG chain in this compound is expected to modulate the toxicological profile of the methacrylate moiety. PEG itself is generally considered biocompatible and non-toxic[4].

Table 2: Summary of Toxicological Information

| Hazard | Methyl Methacrylate (Potential hazards for acrylates) | mPEG-Methacrylate (General) | Toxicological Considerations for this compound |

| Acute Oral Toxicity | LD50 (Rat): > 5,000 mg/kg | No data available for the specific derivative. For Polyethylene Glycol: LD50 (Rat): > 15,000 mg/kg[3] | The PEG chain is expected to reduce the toxicity compared to un-PEGylated acrylates. |

| Skin Corrosion/Irritation | Causes skin irritation[1][3]. | Mild skin irritation (Rabbit, 24h) for Polyethylene Glycol[3]. | May cause mild skin irritation. Prolonged or repeated contact should be avoided. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[5]. | Mild eye irritation (Rabbit, 24h) for Polyethylene Glycol[3]. | May cause eye irritation. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. May cause respiratory irritation[1][3]. | No data available. Methacrylate esters are generally considered weak to moderate skin sensitizers[6]. | Potential for skin sensitization exists. Individuals with known acrylate (B77674) allergies should handle with extreme caution. |

| Flammability | Highly flammable liquid and vapor[1][3]. | Not classified as flammable. | The PEG chain likely increases the flash point, reducing flammability compared to methyl methacrylate. However, it should still be kept away from ignition sources. |

Handling and Storage

Proper handling and storage procedures are essential to ensure the stability of the monomer and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use[2].

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, use a certified respirator.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing[1].

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames[1].

-

Take precautionary measures against static discharge.

-

Handle under an inert atmosphere (e.g., Nitrogen or Argon) as PEG acrylates are sensitive to oxidation[7].

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[2].

-

Recommended storage temperature is -20°C[2].

-

Protect from light, as PEG acrylates are light-sensitive[7].

-

Store under an inert atmosphere (Nitrogen or Argon)[7].

-

For sensitive PEG products like acrylates, packaging in smaller, single-use portions can help maintain activity[7].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

-

Cell Culture: Plate cells (e.g., fibroblasts) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Monomer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium or DMSO). Prepare serial dilutions to achieve the desired final concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the monomer. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Skin Sensitization Potential (Direct Peptide Reactivity Assay - DPRA)

The DPRA is an in vitro method to predict skin sensitization potential by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare stock solutions of cysteine-containing and lysine-containing synthetic peptides.

-

-

Reaction: Mix the monomer solution with each peptide solution and incubate for a defined period.

-

Analysis:

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Measure the concentration of the unreacted peptide in each sample.

-

-

Data Analysis: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides. The depletion values are used to classify the sensitization potential.

Visualizations

Caption: Workflow for the safe handling and storage of this compound.

Caption: Logical relationship for mitigating hazards associated with this compound.

References

- 1. carlroth.com [carlroth.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. Sensitization | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]

- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

A Comprehensive Technical Guide to m-PEG6-2-methylacrylate for Polymer Chemists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methoxy (B1213986) poly(ethylene glycol)6 2-methylacrylate (m-PEG6-2-methylacrylate), a key monomer in the synthesis of advanced polymers for biomedical applications. Aimed at professionals in polymer chemistry and drug development, this document details the monomer's properties, synthesis, polymerization techniques, and its significant role in creating sophisticated drug delivery systems.

Core Concepts: Understanding this compound

Methoxy poly(ethylene glycol)6 2-methylacrylate is a functional monomer that combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a polymerizable methacrylate (B99206) group. The "m-PEG6" designation indicates a methoxy-terminated PEG chain with six ethylene (B1197577) glycol repeat units. This unique structure imparts valuable properties to the resulting polymers, most notably hydrophilicity and biocompatibility, making them ideal for applications within the body.

The methacrylate group serves as a reactive handle for polymerization, allowing for the creation of long-chain polymers with PEG side chains. These polymers are often used to create hydrogels and nanoparticles for controlled drug release and other biomedical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H32O8 | [1] |

| Molecular Weight | 364.43 g/mol | [1] |

| CAS Number | 90784-86-4 | [1] |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in water, ethanol, THF, CHCl3. Precipitates from cold ethanol, isopropanol, hexane, and ether. |

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are fundamental processes for the development of advanced biomaterials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methoxy poly(ethylene glycol) (m-PEG6-OH) with methacryloyl chloride in the presence of a base, such as triethylamine (B128534). This reaction attaches the polymerizable methacrylate group to the PEG chain.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methoxy poly(ethylene glycol) with an average of 6 repeating units (m-PEG6-OH)

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Anhydrous sodium sulfate

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH in anhydrous DCM or THF.

-

Add triethylamine to the solution, typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to m-PEG6-OH.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add methacryloyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and add a small amount of inhibitor to prevent polymerization.

-

Remove the solvent under reduced pressure to obtain the this compound product.

-

Purify the product further if necessary, for example, by column chromatography.

Polymerization of this compound

Polymers of this compound, denoted as poly(this compound) or P(m-PEGMA), can be synthesized through various radical polymerization techniques. The choice of method influences the polymer's architecture, molecular weight, and dispersity.

Free radical polymerization is a common and straightforward method for polymerizing methacrylate monomers. It is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., dioxane, THF, or dimethylformamide)

-

Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

-

Dissolve the this compound monomer and the initiator (AIBN) in the chosen anhydrous solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent (e.g., diethyl ether or hexane).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. It employs a RAFT agent to mediate the polymerization process.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

-

Radical initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., dioxane, THF, or anisole)

-

Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

-

In a Schlenk flask, dissolve the this compound monomer, the RAFT agent, and the initiator in the chosen anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight.

-

Deoxygenate the solution using several freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath to start the polymerization. The reaction temperature depends on the initiator used.

-

Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by techniques like NMR or gas chromatography (GC).

-

Once the desired conversion is reached, quench the polymerization by cooling the reaction and exposing it to air.

-

Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and washing.

-

Dry the resulting polymer under vacuum.

Application in Drug Delivery: A Case Study with Doxorubicin (B1662922)

The hydrophilic and biocompatible nature of P(m-PEGMA) makes it an excellent candidate for constructing drug delivery systems. These polymers can self-assemble into nanoparticles or be crosslinked to form hydrogels, which can encapsulate therapeutic agents. A prime example is the delivery of the chemotherapeutic drug doxorubicin.

Doxorubicin is a widely used anticancer drug that functions by intercalating into DNA, thereby inhibiting DNA and RNA synthesis and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the logical workflow of encapsulating a drug like doxorubicin in a P(m-PEGMA) nanocarrier for targeted delivery.

Caption: Workflow for drug encapsulation and delivery using P(m-PEGMA).

The following diagram illustrates the simplified mechanism of action of doxorubicin once it is released into a cancer cell.

References

A Deep Dive into the Polymerization of m-PEG6-2-methylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals